molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Cat. No.: B1350836
CAS No.: 31466-51-0
M. Wt: 234.34 g/mol
InChI Key: AJXUGVNIFNKCNF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a chemical compound that features a piperidine ring attached to an ethanamine chain, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions, followed by reduction of the resulting imine to yield the desired product . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride and then reacted with piperidine to form the amide. Subsequent reduction of the amide yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is unique due to its specific structural features, such as the combination of a piperidine ring and a 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUGVNIFNKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397131
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-51-0
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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